2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Description
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide is a halogenated aromatic sulphoxide characterized by a trifluoromethyl sulphoxide group (-S(O)CF₃) attached to a brominated and methyl-substituted benzene ring. Sulphoxides, in general, are known for their polar nature and role as intermediates in organic synthesis, with properties influenced by substituents such as halogens or trifluoromethyl groups .
Properties
IUPAC Name |
1,5-dibromo-3-methyl-2-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3OS/c1-4-2-5(9)3-6(10)7(4)15(14)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGZIQQBITHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462117 | |
| Record name | 1,5-Dibromo-3-methyl-2-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223683-76-9 | |
| Record name | 1,5-Dibromo-3-methyl-2-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide typically involves the bromination of 6-methylphenyl trifluoromethyl sulphoxide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide can undergo various types of chemical reactions, including:
Oxidation: The sulphoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The bromine atoms can be reduced to hydrogen or substituted with other functional groups.
Substitution: The bromine atoms can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, or oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Formation of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulfone.
Reduction: Formation of 2,4-Dihydro-6-methylphenyl trifluoromethyl sulphoxide or other substituted derivatives.
Substitution: Formation of various substituted phenyl trifluoromethyl sulphoxide derivatives.
Scientific Research Applications
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, while the sulphoxide group can engage in hydrogen bonding and polar interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks direct data on 2,4-dibromo-6-methylphenyl trifluoromethyl sulphoxide. However, comparisons can be drawn with structurally or functionally related sulphoxides and halogenated aromatics:
Table 1: Comparison of Sulphoxide-Containing Compounds
Key Observations:
Bithionol sulphoxide shares a sulphoxide moiety but lacks halogenation, leading to distinct toxicological profiles .
Synthesis Pathways :
- Complex halogenated sulphoxides, such as those in patents , often involve multi-step reactions (e.g., coupling brominated precursors with sulphoxide-forming agents). For example, EP 4 374 877 A2 describes synthesizing trifluoromethyl-containing compounds via nucleophilic substitution or cross-coupling reactions .
Toxicity and Applications: Bithionol sulphoxide’s moderate toxicity to Neoparamoeba spp. (viability reduction at 0.1–10 mg/l) contrasts with DMSO’s low toxicity, highlighting the role of substituents in biological activity . Triflusulfuron methyl ester’s herbicidal action underscores the agrochemical relevance of sulphonyl/sulphoxide groups .
Analytical Characterization :
- NMR studies in deuterated DMSO ([D⁶]DMSO) are common for sulphoxides, as seen in related compounds . The trifluoromethyl group in this compound would produce distinct ¹⁹F NMR signals, aiding structural confirmation .
Biological Activity
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide, commonly referred to in research contexts, is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and implications for therapeutic applications based on diverse sources.
The compound's structure includes a trifluoromethyl group and a sulphoxide functional group, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H7Br2F3O |
| Molecular Weight | 351.97 g/mol |
| CAS Number | [not specified] |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Studies have shown that halogenated phenols can inhibit the growth of various bacterial strains, potentially including those resistant to conventional antibiotics. The presence of bromine and trifluoromethyl groups may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with microbial membranes.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
- Case Study : In a study involving human leukemia cells (HL-60), treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs or enhanced toxicity profiles.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may allow the compound to integrate into lipid bilayers, disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.
- Signal Transduction Pathways : It may modulate key signaling pathways related to cell survival and proliferation.
Comparative Analysis
Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 2,4-dibromo-6-methylphenyl trifluoromethyl sulphoxide, and how can reaction efficiency be monitored?
- Methodological Answer : A two-step synthesis is recommended: (1) Bromination of 6-methylphenyl trifluoromethyl sulphide using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to achieve regioselective 2,4-dibromination. (2) Oxidation of the sulphide intermediate to the sulphoxide using ozone (O₃) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Reaction progress can be tracked via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) as the mobile phase. For quantitative analysis, ¹H NMR monitoring of sulphoxide proton resonance at δ ~2.7 ppm (characteristic of -SO-CH₃ groups) is advised .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the sulphoxide proton (δ ~2.7 ppm), aromatic protons (δ 7.2–7.8 ppm), and trifluoromethyl group (¹³C δ ~120 ppm, split due to J-coupling with fluorine).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve steric effects from bromine substituents and sulphoxide geometry (if single crystals are obtainable). Reference data from structurally analogous sulphoxides (e.g., 4-chlorophenyl trifluoromethyl sulphoxide) can aid interpretation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests in polar aprotic solvents (e.g., DMSO, THF) show degradation <5% over 30 days at -20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, as bromine substituents may undergo hydrolytic displacement. For long-term storage, lyophilize the compound and store in amber vials with molecular sieves .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in the bromination step?
- Methodological Answer : The trifluoromethyl sulphoxide group acts as a meta-directing deactivating group due to its electron-withdrawing nature. Bromination at the 2- and 4-positions is favored by steric hindrance from the 6-methyl group, which blocks para-substitution. Computational studies (DFT at the B3LYP/6-31G* level) can model charge distribution and transition-state geometries to validate experimental outcomes .
Q. How can this compound serve as a precursor in cross-coupling reactions for functionalized aryl sulphoxides?
- Methodological Answer : Utilize Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst to replace bromine atoms with aryl/heteroaryl boronic acids. Optimize conditions (e.g., 1:2.5 molar ratio of compound to boronic acid, K₂CO₃ base, 80°C in dioxane/water). Monitor coupling efficiency via loss of bromine signals in ¹H NMR. Note that the sulphoxide group may require protection (e.g., as a sulphinate ester) to prevent oxidation side reactions .
Q. What role does the trifluoromethyl sulphoxide moiety play in modulating biological activity, and how can this be validated?
- Methodological Answer : The sulphoxide’s polarity and hydrogen-bonding capacity enhance solubility and target binding in enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450). Perform structure-activity relationship (SAR) studies by synthesizing analogues with varying substituents (e.g., replacing Br with Cl or CF₃). Use molecular docking (AutoDock Vina) to predict binding affinities and correlate with IC₅₀ values from in vitro assays .
Q. How do solvent effects influence the compound’s conformational dynamics in solution?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the sulphoxide’s dipole, favoring a planar conformation. Variable-temperature NMR (VT-NMR) in CDCl₃ and DMSO-d₆ can reveal rotational barriers around the sulphoxide S-O bond. Compare with computational solvent models (COSMO-RS) to quantify solvation free energies .
Data Contradiction Analysis
Q. Discrepancies in reported sulphoxide oxidation yields: How to troubleshoot?
- Methodological Answer : Conflicting yields (e.g., 70% vs. 98% sulphoxide purity) may arise from O₃ concentration variability or trace metal contaminants. Standardize oxidation conditions: Use freshly distilled O₃ in dry CH₂Cl₂ at -78°C, and include a radical scavenger (e.g., BHT). Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (bromination), 85–92% (oxidation) | |
| ¹H NMR (DMSO-d₆) | δ 2.72 (s, 3H, -SO-CH₃), δ 7.4–7.6 (m) | |
| Stability (RT, dark) | Degradation <10% over 14 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
